

Spectroscopic Data and Analysis of 2,3-Dibromo-4-iodopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dibromo-4-iodopyridine

Cat. No.: B15244767

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2,3-Dibromo-4-iodopyridine**, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. Due to the absence of publicly available experimental spectra for this specific isomer, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to serve as a reference for researchers. Detailed experimental protocols for the acquisition of this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,3-Dibromo-4-iodopyridine**. These values have been generated using a combination of computational prediction tools and analysis of data for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **2,3-Dibromo-4-iodopyridine**

Proton	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-5	8.1 - 8.3	Doublet (d)	5.0 - 5.5
H-6	7.9 - 8.1	Doublet (d)	5.0 - 5.5

Table 2: Predicted ^{13}C NMR Data for **2,3-Dibromo-4-iodopyridine**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	145 - 150
C-3	125 - 130
C-4	100 - 105
C-5	140 - 145
C-6	155 - 160

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2,3-Dibromo-4-iodopyridine**

Wavenumber (cm^{-1})	Vibration Type	Intensity
3100 - 3000	C-H stretching (aromatic)	Medium
1600 - 1550	C=C stretching (pyridine ring)	Strong
1550 - 1400	C=N stretching (pyridine ring)	Strong
1200 - 1000	C-H in-plane bending	Medium
850 - 750	C-H out-of-plane bending	Strong
700 - 600	C-Br stretching	Strong
600 - 500	C-I stretching	Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2,3-Dibromo-4-iodopyridine**

m/z	Ion	Predicted Relative Abundance (%)
362.73	$[M]^+$ ($C_5H_2^{79}Br_2^{127}I$ N)	50
364.73	$[M+2]^+$ ($C_5H_2^{79}Br^{81}Br^{127}I$ N)	100
366.73	$[M+4]^+$ ($C_5H_2^{81}Br_2^{127}I$ N)	50
283.83	$[M-Br]^+$	Major Fragment
235.84	$[M-I]^+$	Major Fragment
206.94	$[M-Br-I]^+$	Minor Fragment
156.95	$[M-2Br-I]^+$ (C_5H_2N)	Minor Fragment

Note: The isotopic pattern for the molecular ion is predicted based on the natural abundance of bromine isotopes ($^{79}Br \approx 50.7\%$, $^{81}Br \approx 49.3\%$).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of halogenated aromatic compounds.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,3-Dibromo-4-iodopyridine** in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- 1H NMR Spectroscopy:
 - Instrument: 400 MHz (or higher) NMR spectrometer.
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Acquisition Parameters:

- Spectral Width: 16 ppm.
- Acquisition Time: 4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16-64.
- Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
- ¹³C NMR Spectroscopy:
 - Instrument: 100 MHz (or higher) NMR spectrometer.
 - Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
 - Acquisition Parameters:
 - Spectral Width: 240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096.
 - Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of **2,3-Dibromo-4-iodopyridine** with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press. Alternatively, for a solid-state measurement, use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:

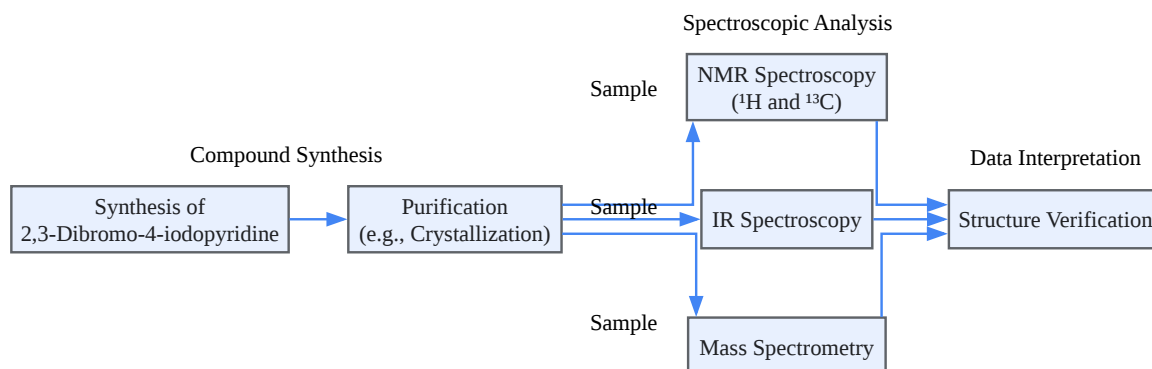
- Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Analysis: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, collect the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (if the compound is sufficiently volatile and thermally stable).
- Ionization:
 - Technique: Electron Ionization (EI).
 - Electron Energy: 70 eV.
- Mass Analysis:
 - Instrument: Quadrupole or Time-of-Flight (TOF) mass analyzer.
 - Mass Range: m/z 50-500.
- Data Acquisition: Acquire the mass spectrum in full scan mode.

Visualizations

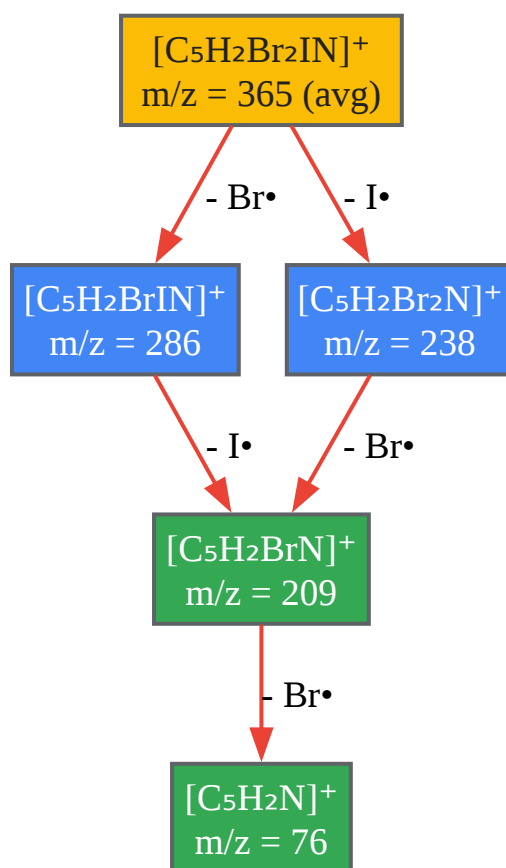
Experimental Workflow



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Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Predicted Mass Spectrometry Fragmentation Pathway



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Caption: Predicted fragmentation of **2,3-Dibromo-4-iodopyridine** in EI-MS.

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